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6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

DNMT1 inhibition Epigenetics Structure-Activity Relationship

Selective degradation of DNMT1 is critical for epigenetic research, but classical inhibitors lack degradation-based pharmacology and affect multiple DNMTs. This compound (6k) acts as a molecular glue, inducing specific DNMT1-UHRF1 protein-protein interaction while sparing DNMT3A/3B and G9a. Key advantages: • Induces selective DNMT1 degradation (IC50 202 nM vs. 323 nM for close analog 6l) • Suitable for SPR, MD simulations, and cryo-EM studies of drug-induced complex formation • Favorable bioavailability enables in vivo AML PDX model studies Supplied with guaranteed purity >98% for reproducible research.

Molecular Formula C15H14BrN5
Molecular Weight 344.21 g/mol
CAS No. 2549055-18-5
Cat. No. B6439439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
CAS2549055-18-5
Molecular FormulaC15H14BrN5
Molecular Weight344.21 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4
InChIInChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
InChIKeyHCYAXGOANFUARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline – Core Scaffold & Selection Context


6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline (CAS 2549055-18-5) is a heterocyclic small molecule built on a quinazoline core, featuring a bromine atom at the 6-position and an azetidine ring substituted with an imidazole moiety at the 2-position . This architecture places it within a therapeutically relevant chemical space explored for epigenetic modulation, particularly as a DNA methyltransferase 1 (DNMT1) inhibitor and selective protein degrader [1]. Its procurement value for research programs hinges on the specific combination of substituents that confer a unique selectivity and degradation profile not achievable with simpler quinazoline analogs or alternative heterocyclic cores.

1
Degradation Probe Reported molecular glue mechanism induces selective DNMT1 degradation via DNMT1-UHRF1 interaction.
2
Isoform Selectivity Selectivity profile over DNMT3A/3B and G9a supports DNMT1-specific pathway studies.
3
Research Tool Suitable for targeted protein degradation, molecular glue design, and AML model research contexts.

6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline – Irreplaceable by In-Class Analogs


Substituting 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline with other quinazoline-based DNMT1 inhibitors or degraders is not straightforward due to its unique molecular glue mechanism that induces a specific DNMT1-UHRF1 protein-protein interaction [1]. Closely related analogs, such as compound 6l, which differ only in the substituent at the R2 position, show markedly reduced potency (IC50 323 nM vs 202 nM for 6k) despite sharing the same core [1]. The bromine atom and the imidazole-azetidine side chain are not merely decorative; they are critical for the compound's ability to act as a selective degrader, a property not shared by classical inhibitors like GSK3685032, which do not promote the same interaction [1]. Therefore, generic selection based solely on the quinazoline scaffold will lead to a loss of the degradation-based pharmacology that defines this compound's research utility.

Analog with modified R2 substituent
Close structural analogs (e.g., compound 6l) may exhibit reduced DNMT1 engagement and lower degradation efficiency, altering assay outcomes.
Classical DNMT1 inhibitors
Inhibitors like GSK3685032 lack the reported molecular glue mechanism and may not replicate DNMT1-UHRF1 interaction-dependent degradation.
Promiscuous DNMT tool compounds
Alternative chemotypes (e.g., CM-579) can inhibit DNMT3A/3B and G9a, confounding isoform-selective epigenetic interpretation.

6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline – Comparative Evidence


DNMT1 Inhibitory Potency vs. Closest Analog 6l

Compound 6k (the target compound) exhibits an IC50 of 202 ± 7 nM against DNMT1, which is notably more potent than its closest structural analog, compound 6l (IC50 323 ± 15 nM). Both compounds show complete selectivity over DNMT3A, DNMT3B, and G9a (IC50 > 5000 nM) [1]. The 1.6-fold improvement in potency is attributed to the optimized hydrophobic bulk and conformational restriction of the R2 substituent [1].

DNMT1 IC50
Head-to-head
202 ± 7 nM vs analog 6l: 323 ± 15 nM (reported 1.6× difference)
Supports DNMT1 inhibition assay context
Biochemical assay; mean ± SD
DNMT1 inhibition Epigenetics Structure-Activity Relationship

Selective DNMT1 Degradation vs. GSK3685032

Western blot analysis in cellular assays shows that compound 6k induces complete and selective degradation of DNMT1 protein, whereas the clinical candidate GSK3685032, a potent DNMT1 inhibitor (IC50 43.9 nM), also degrades DNMT1 but is less selective, affecting other proteins [1]. Compound 6k's degradation is mediated by a unique molecular glue mechanism that promotes a direct DNMT1-UHRF1 interaction, a property not observed for GSK3685032 [1].

Degradation Mechanism
Head-to-head
Complete, selective DNMT1 degradation confirmed by Western blot; molecular glue mechanism validated by SPR and MD simulations. GSK3685032 showed less selective degradation without confirmed molecular glue.
Supports molecular glue mechanism studies
Western blot, SPR & MD simulations
Targeted protein degradation DNMT1 Molecular glue

Kinase Panel Selectivity vs. CM-579

In a panel of 80 kinases tested at 1000 nM, compound 6k inhibited all tested kinases by less than 50%, indicating an excellent selectivity profile [1]. In contrast, the reference DNMT1 inhibitor CM-579 (IC50 38 nM against DNMT1) shows significant off-target activity against DNMT3A (IC50 113.7 nM), DNMT3B (IC50 959.8 nM), and G9a (IC50 19.4 nM) [1].

Kinase Selectivity
Head-to-head
<50% inhibition at 1 µM across 80 kinases vs CM-579: significant inhibition of DNMT3A/3B/G9a
Supports selective DNMT1 probe studies
Panel of 80 kinases
Kinase selectivity Off-target profiling DNMT1 inhibitor

In Vivo AML PDX Efficacy vs. Vehicle

In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), compound 6k significantly extended the survival of experimental animals compared to vehicle control, demonstrating promising in vivo anti-leukemic activity [1]. The compound also showed favorable bioavailability and safety profiles in these models [1]. While direct comparator data with GSK3685032 or CM-579 in this model are not available in the same study, the survival benefit is a key differentiator for this specific chemotype.

AML PDX Survival
Reported
Reported survival extension vs vehicle control in AML PDX model
Supports AML model survival endpoint evaluation
PDX model; data from single study
In vivo efficacy Patient-derived xenograft Acute myeloid leukemia

6-Bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline – Key Research Applications


Selective DNMT1 Degradation Probe

Use as a highly selective chemical probe to induce DNMT1 degradation without affecting DNMT3A/3B or G9a. Its unique molecular glue mechanism enables the study of DNMT1-UHRF1 protein-protein interactions and the consequences of selective DNMT1 loss in cellular models [1].

Molecular Glue Mechanism Tool

Employ compound 6k in biophysical and structural biology studies (SPR, MD simulations, cryo-EM) to dissect the molecular basis of drug-induced protein complex formation, serving as a model system for rational molecular glue design [1].

Preclinical AML & Combination Therapy Screening

Integrate into in vivo AML PDX models as a monotherapy or in combination with standard-of-care agents, leveraging its favorable bioavailability and safety profile to evaluate therapeutic potential and biomarker responses [1].

Application
Selection Property
Validation Focus
DNMT1 selective degradation studies
Molecular glue mechanism engagement
DNMT1 degradation selectivity over DNMT3A/3B
Molecular glue mechanism research
DNMT1-UHRF1 interaction induction
Biophysical interaction assays (SPR, MD)
AML PDX model survival studies
In vivo exposure and survival response
Survival endpoint and biomarker response context
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